molecular formula C8H9NO2S B3229498 6-Methoxy-4-(methylthio)nicotinaldehyde CAS No. 1288994-83-1

6-Methoxy-4-(methylthio)nicotinaldehyde

Cat. No. B3229498
M. Wt: 183.23 g/mol
InChI Key: OMYZUWZTIFVZES-UHFFFAOYSA-N
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Description

6-Methoxy-4-(methylthio)nicotinaldehyde is a chemical compound with the CAS Number: 1288994-83-1 . It has a molecular weight of 183.23 .


Molecular Structure Analysis

The Inchi Code for 6-Methoxy-4-(methylthio)nicotinaldehyde is 1S/C8H9NO2S/c1-11-8-3-7 (12-2)6 (5-10)4-9-8/h3-5H,1-2H3 . This code represents the molecular structure of the compound.

It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Methoxy-4-(methylthio)nicotinaldehyde plays a crucial role in synthetic chemistry, particularly in the regioselective synthesis of chlorophenols and pyridine derivatives. It is utilized for its effectiveness in enhancing regioselectivity in chlorination reactions and in the synthesis of dihydropyridines, leading to pyridine ring formation through various reactions including electrocyclization and aromatization processes. This compound serves as a versatile intermediate in the preparation of complex molecules with potential biological activities, highlighting its importance in organic synthesis and chemical research (Smith et al., 2018); (Nedolya et al., 2002).

Crystallography and Structural Analysis

Research has also focused on the crystallographic analysis of compounds closely related to 6-Methoxy-4-(methylthio)nicotinaldehyde. These studies provide insights into the molecular conformations, electronic structures, and crystal packing, which are fundamental for understanding the properties and reactivity of such compounds. The detailed analysis of weak hydrogen bonds and other intermolecular interactions in the crystal structures contributes to the broader knowledge of molecular assembly and design principles in materials science (Cobo et al., 2008).

Biological Activities and Applications

The synthesis and evaluation of derivatives of 6-Methoxy-4-(methylthio)nicotinaldehyde have revealed significant antiprotozoal and antitumor activities. These studies have led to the development of new compounds with potential therapeutic applications against diseases caused by Trypanosoma and Plasmodium species, as well as various cancers. The ability to generate compounds with such potent biological activities underscores the importance of 6-Methoxy-4-(methylthio)nicotinaldehyde and its derivatives in medicinal chemistry and drug discovery efforts (Ismail et al., 2003); (Grigoryan et al., 2008).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Precautionary statements include P261, P305, P351, and P338 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

6-methoxy-4-methylsulfanylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8-3-7(12-2)6(5-10)4-9-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYZUWZTIFVZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-(methylthio)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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